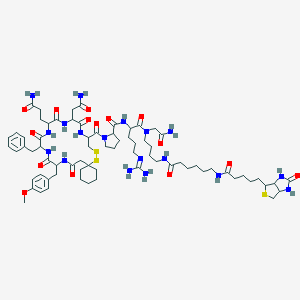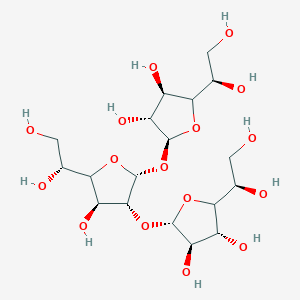
4-Iodo-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-Iodo-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H3F3IN and a molecular weight of 272.99 g/mol . It is characterized by the presence of an iodine atom at the 4-position and a trifluoromethyl group at the 2-position on a pyridine ring. This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of both iodine and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trifluoromethyl)pyridine typically involves the halogenation of 2-(trifluoromethyl)pyridine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position . The reaction is usually carried out under controlled conditions to ensure the selective iodination of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions similar to those used in laboratory settings. The process may involve the use of continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as lithium diisopropylamide (LIDA) in tetrahydrofuran (THF) at low temperatures (e.g., -75°C).
Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation but may include standard oxidizing and reducing agents.
Major Products Formed:
Substitution Reactions: Products typically include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-(trifluoromethyl)pyridine is primarily related to its ability to undergo substitution reactions, where the iodine atom can be replaced by other nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which makes the pyridine ring more susceptible to nucleophilic attack . The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
Comparison: 4-Iodo-2-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances the compound’s stability and reactivity, making it distinct from its halogenated analogs .
Eigenschaften
IUPAC Name |
4-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSAEIWDLIZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634098 | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-73-6 | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590371-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-Iodo-2-(trifluoromethyl)pyridine in synthetic chemistry?
A1: this compound serves as a valuable building block in organic synthesis. Its reactivity stems from the iodine atom at the 4-position, which can be readily substituted in various reactions. For instance, it can be employed in the synthesis of more complex molecules through reactions such as:
Q2: Can you elaborate on the regioselective synthesis of this compound as described in the provided research?
A2: The provided research [] highlights a regioselective approach to synthesize this compound. While the paper focuses on various (trifluoromethyl)pyridine derivatives, it specifically mentions that this compound was selectively deprotonated at the 3-position and subsequently trapped with iodine. This suggests that using a strong base, followed by the introduction of an iodine source, allows for the specific iodination at the desired 4-position, despite the presence of other potentially reactive sites on the molecule. This regioselective method provides a controlled way to obtain the target compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)







![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)


